molecular formula C₁₁H₁₂ClN₃O₄ B015040 6-Chloro-7-deazapurine-beta-D-riboside CAS No. 16754-80-6

6-Chloro-7-deazapurine-beta-D-riboside

Cat. No. B015040
CAS RN: 16754-80-6
M. Wt: 285.68 g/mol
InChI Key: BFDDOTZWMOKUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-7-deazapurine-beta-D-riboside is a nucleoside derivative . It has been found to have antifungal activity .


Molecular Structure Analysis

The molecular structure of 6-Chloro-7-deazapurine-beta-D-riboside is composed of a 7-deazapurine ring attached to a ribose sugar . The 7-deazapurine ring contains a chlorine atom at the 6th position .


Physical And Chemical Properties Analysis

6-Chloro-7-deazapurine-beta-D-riboside has a molecular weight of 285.68 g/mol . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors . Its solubility in DMSO is 100 mg/mL and in water is 4.35 mg/mL .

Scientific Research Applications

Synthesis of Antiviral Agents

6-Chloro-7-deazapurine is used in the synthesis of the antiviral agent 7-deaza-2′-methyladenosine (7DMA). This compound has shown promising results against various viruses such as Zika (ZIKV), West Nile (WNV), and Ebola (EBOV). It was originally developed to target the RNA-dependent RNA polymerases (RdRp) of the hepatitis C virus (HCV) and has been used to study other Flaviviridae viruses .

Investigation of N-glycosylation

The compound is used in research to investigate the N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine. This research has led to a better understanding of the reaction conditions when working with weakly reactive nucleobases in the presence of Lewis acids .

Production of Tofacitinib

6-Chloro-7-deazapurine is used in the production of tofacitinib, a medication used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis .

C-H Imidation of 7-Deazapurines

The compound is used in the C-H imidation of 7-deazapurines with N-imidyl peroxyesters. This reaction occurs regioselectively at position 8 in 7-deazapurines, leading to a series of 8-succinimido-, phtalimido-, or naphthalimido-7-deazapurine derivatives .

Antifungal Research

6-Chloro-7-deazapurine-β-D-riboside is used in antifungal research. It is used to study the effects of various compounds on fungal growth and development .

Inhibitor Research

This compound is used in inhibitor research. Many types of 7-deazapurine nucleosides have been reported as anticancer agents. Therefore, several synthetic approaches to diverse di-, tri-, or tetra-substituted 7-deazapurines have been reported .

Safety and Hazards

6-Chloro-7-deazapurine-beta-D-riboside is classified as Acute Tox. 3 Oral . It should not be released into the environment . Personal protective equipment is required when handling this compound .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDDOTZWMOKUCD-KCGFPETGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C2=C1C(=NC=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-7-deazapurine-beta-D-riboside

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